Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 2-chloro-4-fluorobenzylamine with ethyl 3-amino-4,4,4-trifluoro-2-butenoate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by cyclization to form the oxadiazole ring . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide
Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction, which is a key step in its synthesis.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.
Biology: The compound has shown potential as an antibacterial and antifungal agent, making it a candidate for the development of new antimicrobial drugs
Medicine: Research has indicated its potential use in the treatment of neurological disorders such as epilepsy, due to its neuroprotective properties
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In neurological applications, it modulates neurotransmitter levels and reduces oxidative stress, providing neuroprotection .
Comparison with Similar Compounds
Ethyl 3-(2-chloro-4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives such as:
4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This compound has similar neuroprotective properties and is used in the treatment of epilepsy.
Trifluoromethylpyridine derivatives: These compounds are used in agrochemicals and pharmaceuticals due to their unique physicochemical properties.
Fluoropyridines: These compounds are known for their biological activities and are used in various applications, including cancer therapy and imaging agents.
This compound stands out due to its specific combination of chloro and fluoro substituents, which enhance its biological activity and stability.
Properties
Molecular Formula |
C12H10ClFN2O3 |
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Molecular Weight |
284.67 g/mol |
IUPAC Name |
ethyl 3-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C12H10ClFN2O3/c1-2-18-12(17)11-15-10(16-19-11)5-7-3-4-8(14)6-9(7)13/h3-4,6H,2,5H2,1H3 |
InChI Key |
BLLALCJLLNMROO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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